N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the pyridine and triazolopyrimidine rings, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or immune system.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, altering its conformation, or inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(5-chloro-2-pyridinyl)-2-[(1,2,4-triazol-5-yl)sulfanyl]acetamide
- N-(5-chloro-2-pyridinyl)-2-[(1,2,4-triazol-4-yl)sulfanyl]acetamide
Uniqueness
N-(5-chloro-2-pyridinyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is unique due to the presence of the 7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl group, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness could make it a valuable candidate for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C13H11ClN6OS |
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Molecular Weight |
334.79 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11ClN6OS/c1-8-4-12(20-7-16-19-13(20)17-8)22-6-11(21)18-10-3-2-9(14)5-15-10/h2-5,7H,6H2,1H3,(H,15,18,21) |
InChI Key |
XJXMQVWMMHDNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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